molecular formula C23H24O4 B4670189 4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No. B4670189
M. Wt: 364.4 g/mol
InChI Key: LLQRJUGHLGZYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as BMMEC, is a synthetic compound that belongs to the class of coumarin derivatives. BMMEC has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.

Scientific Research Applications

4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to have potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a key role in the regulation of neurotransmitter levels in the brain. 4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has also been investigated for its potential anticancer properties, with studies showing that it can induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and the induction of apoptosis in cancer cells. 4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. Studies have shown that it can increase the levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease. 4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one for lab experiments is its potential as a tool for studying the role of acetylcholinesterase in the brain and its potential as a therapeutic target for the treatment of Alzheimer's disease. However, one of the limitations of 4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is that it has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood.

Future Directions

There are several future directions for research on 4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Further studies are also needed to better understand the mechanism of action of 4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one and its potential side effects and toxicity.

properties

IUPAC Name

4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O4/c1-4-5-6-18-13-22(25)27-21-12-16(3)11-20(23(18)21)26-14-19(24)17-9-7-15(2)8-10-17/h7-13H,4-6,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQRJUGHLGZYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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